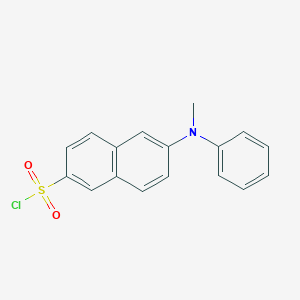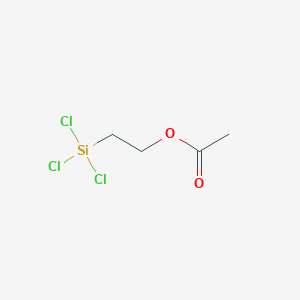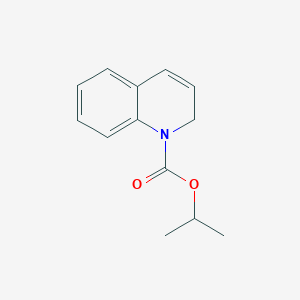
Dibromobis(tributylphosphine)nickel(II)
Overview
Description
Dibromobis(tributylphosphine)nickel(II) is a nickel(II) complex where the central nickel atom is coordinated by two bromine atoms and two tributylphosphine ligands. The coordination environment of nickel in such complexes can vary, often displaying geometries that are square planar, trigonal bipyramidal, or distorted octahedral, depending on the steric and electronic properties of the ligands involved. While the provided papers do not directly discuss dibromobis(tributylphosphine)nickel(II), they do provide insights into the structural characteristics of similar nickel(II) complexes with bromine and phosphine ligands, which can be extrapolated to understand the potential properties of dibromobis(tributylphosphine)nickel(II).
Synthesis Analysis
The synthesis of nickel(II) complexes with phosphine and bromine ligands typically involves the reaction of nickel(II) salts with the appropriate phosphine ligands in the presence of a base or under inert conditions to prevent oxidation. For example, the synthesis of related complexes has been achieved by reacting tri-n-butylphosphine with bis(xanthate)nickel(II) complexes, resulting in red crystalline compounds with planar structures . Similarly, the reaction of tri-t-butylphosphine with nickel(II) bromide in alcoholic solution yields a green complex . These methods suggest that dibromobis(tributylphosphine)nickel(II) could potentially be synthesized through analogous reactions involving nickel(II) bromide and tributylphosphine.
Molecular Structure Analysis
The molecular structure of nickel(II) complexes with bromine and phosphine ligands can be quite diverse. For instance, the structure of dibromo-[1-(o-methoxyphenyl)-2,6-diazaoctane]nickel(II) shows a five-coordinate geometry that is intermediate between a trigonal bipyramid and a square pyramid . Another complex, dibromobis(benzyldiphenylphosphine)nickel(II), exhibits both square-planar and tetrahedral geometries within the same crystal structure, demonstrating the flexibility of nickel coordination . These examples indicate that dibromobis(tributylphosphine)nickel(II) could also exhibit a variety of geometries depending on the steric demands and electronic effects of the tributylphosphine ligands.
Chemical Reactions Analysis
Nickel(II) complexes with phosphine and bromine ligands are often reactive and can participate in various chemical reactions. For instance, they can act as catalysts in organic synthesis, as seen in the nickel(II)-catalyzed synthesis of tris-{2-(2-benzothiazolyl)phenyl}phosphine from tris(hydroxymethyl)phosphine . The reactivity of such complexes can be influenced by the electronic properties of the ligands and the overall geometry of the complex. Therefore, dibromobis(tributylphosphine)nickel(II) could potentially be involved in similar catalytic processes or serve as an intermediate in the synthesis of other organometallic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of nickel(II) complexes are closely related to their molecular structures. For example, the planar structure and non-electrolytic nature of the complexes reported in suggest that dibromobis(tributylphosphine)nickel(II) might also display low solubility in non-polar solvents and exhibit non-electrolytic behavior. The paramagnetic nature of some nickel(II) complexes, as seen in , could also imply that dibromobis(tributylphosphine)nickel(II) may have magnetic properties that are dependent on its exact geometry and electronic configuration. Additionally, the crystal structures of related complexes provide insights into bond lengths and angles that could be expected for dibromobis(tributylphosphine)nickel(II), such as Ni-Br and Ni-P bond distances .
Scientific Research Applications
Isomerism in Crystal Structures : A study on the green paramagnetic form of dibromobis(benzyldiphenylphosphine)nickel(II) revealed isomerism in its crystal and molecular structure, with differences in bond lengths between stereochemical units (Kilbourn & Powell, 1970).
Synthesis Applications : The use of nickel(0) complexes, including variants of dibromobis(tributylphosphine)nickel, in the synthesis of trans-7,8-dibromocyclobutabenzene and its derivatives was reported. This process is important for organic chemistry applications (Stanger et al., 1996).
Ligand Displacement Reactions : Research on ligand displacement reactions involving tributylphosphine and olefin(tetramethyl-1,4-benzoquinone)-nickel(0) complexes has been conducted. These reactions are significant in understanding complex formation and reaction mechanisms (Pidcock & Roberts, 1970).
Molecular Structure Analysis : The crystal and molecular structure of dibromobis(2-2′-thiodiethanol)nickel(II) has been studied, providing insights into coordination chemistry and molecular geometry (Udupa & Krebs, 1981).
Catalysis in Organic Reactions : Dibromobis(tributylphosphine)nickel(II) has been used in catalyzing various organic reactions, demonstrating its utility in synthetic chemistry. For example, it has been involved in the formation of arylphosphonium salts from aryl halides (Allen, Cropper, & Nowell, 1989).
Nickel-Mediated Polymerization : The compound has been studied in the context of initiating polymerization of vinyl monomers, offering insights into polymer chemistry (Grishin et al., 2006).
Safety and Hazards
Dibromobis(tributylphosphine)nickel(II) is classified as Acute Tox. 4 Oral, Carc. 1B, Resp. Sens. 1, Skin Corr. 1B . It has the hazard statements H302 + H312 + H332 - H314 - H334 - H350 . The precautionary statements are P260 - P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .
Mechanism of Action
Target of Action
Dibromobis(tributylphosphine)nickel(II) is a transition metal complex that primarily targets organic compounds in chemical reactions . It acts as a catalyst, facilitating the transformation of these compounds .
Mode of Action
The compound interacts with its targets by facilitating various chemical reactions. As a catalyst, it lowers the activation energy required for the reactions to proceed, thus accelerating the reaction rate .
Biochemical Pathways
Dibromobis(tributylphosphine)nickel(II) is involved in several organic synthesis reactions. It can catalyze hydrogenation of alkenes, conjugate addition reactions of cyclopentadiene to alkenes, and partial hydrogenation of acetylenes .
Result of Action
The primary result of Dibromobis(tributylphosphine)nickel(II)'s action is the successful completion of the catalyzed reactions. It enables the transformation of organic compounds, leading to the formation of desired products .
Action Environment
The action of Dibromobis(tributylphosphine)nickel(II) is influenced by various environmental factors. It is stable in air but soluble in ether, organic solvents, and ketone solvents . The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Safety measures should be taken while handling this compound due to its hazardous nature .
properties
IUPAC Name |
dibromonickel;tributylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHYDBOXJQOUJY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Br2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15242-92-9 | |
| Record name | Dibromobis(tributylphosphine)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)



![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)






